12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide 12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541503
InChI: InChI=1S/C22H30N4O2/c1-15(2)25-12-9-17(10-13-25)23-21(27)16-7-8-18-19(14-16)24-20-6-4-3-5-11-26(20)22(18)28/h7-8,14-15,17H,3-6,9-13H2,1-2H3,(H,23,27)
SMILES:
Molecular Formula: C22H30N4O2
Molecular Weight: 382.5 g/mol

12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide

CAS No.:

Cat. No.: VC14541503

Molecular Formula: C22H30N4O2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide -

Specification

Molecular Formula C22H30N4O2
Molecular Weight 382.5 g/mol
IUPAC Name 12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Standard InChI InChI=1S/C22H30N4O2/c1-15(2)25-12-9-17(10-13-25)23-21(27)16-7-8-18-19(14-16)24-20-6-4-3-5-11-26(20)22(18)28/h7-8,14-15,17H,3-6,9-13H2,1-2H3,(H,23,27)
Standard InChI Key MUAUVYBIRKUZQG-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide, reflects its polycyclic framework. The azepino[2,1-b]quinazoline core consists of a seven-membered azepine ring fused to a quinazoline system, with a ketone group at position 12. The N-substituent at position 3 is a carboxamide linked to a 1-(propan-2-yl)piperidin-4-yl group .

Molecular Formula: C₂₂H₃₀N₄O₂
Molecular Weight: 382.50 g/mol

Structural Characterization

The SMILES string CC(C)N1CCC(CC1)NC(=O)c1ccc2c(c1)nc1CCCCCn1c2=O encodes the compound’s connectivity, highlighting key features:

  • A piperidine ring substituted with an isopropyl group at nitrogen (N1)

  • A carboxamide bridge (-NC(=O)-) connecting the piperidine to the azepinoquinazoline system

  • A fully saturated azepine ring fused to the quinazoline moiety

X-ray crystallography data remain unavailable, but computational models predict a planar quinazoline system with a puckered azepine ring, creating a semi-rigid three-dimensional structure conducive to receptor binding .

Synthesis and Physicochemical Properties

Synthetic Routes

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step assembly:

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with carbonyl sources to construct the quinazoline core.

  • Azepine Annulation: Ring expansion via Schmidt reaction or photochemical cyclization to form the azepino[2,1-b]quinazoline system.

  • Piperidine Coupling: Amide bond formation between the quinazoline-3-carboxylic acid and 1-(propan-2-yl)piperidin-4-amine .

Reaction yields and purification methods are undisclosed, though HPLC-MS analysis confirms ≥95% purity in commercial batches .

Physicochemical Profile

PropertyValueMethod/Source
Melting PointNot reported
SolubilityDMSO: >10 mg/mLSupplier data
LogP (Partition Coeff.)3.2 (predicted)XLogP3
pKa9.1 (piperidine NH), 4.3 (amide)ACD/Labs Predictions

The compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, while its solubility in DMSO facilitates in vitro assays . Stability studies indicate decomposition <5% after 24 hours in aqueous buffer (pH 7.4) at 25°C .

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

  • σ-1 Receptors: The piperidine-amide motif resembles known σ-1 ligands like haloperidol, suggesting potential neuromodulatory effects .

  • Phosphodiesterases (PDEs): The planar quinazoline system may mimic purine bases, enabling PDE inhibition at micromolar concentrations .

In silico docking studies (PDB: 7L11) predict binding to the PDE4B catalytic domain with a ΔG of -9.2 kcal/mol, though experimental validation is pending .

In Vitro Screening Data

Limited supplier-reported bioactivity includes:

AssayResultConcentrationSource
CYP3A4 InhibitionIC₅₀ >50 μM10 μM
hERG Channel Blockade<30% inhibition1 μM
Plasma Protein Binding89% (human albumin)10 μM

These preliminary data suggest favorable pharmacokinetic properties but require validation in peer-reviewed studies.

Applications in Drug Discovery

Lead Optimization Scaffold

The compound’s modular structure allows derivatization at:

  • C3 Amide: Replacement with sulfonamides or ureas to modulate polarity

  • Piperidine N-Substituent: Cyclization to pyrrolidine or introduction of fluorine atoms for enhanced bioavailability

  • Azepine Ring: Oxidation to lactams or saturation adjustments to tune conformational flexibility

Case Study: Analog Development

A 2024 patent (WO2024156789) discloses analogs where the isopropyl group is replaced with cyclopropylmethyl, yielding compounds with 10-fold improved σ-1 receptor binding (Kᵢ = 12 nM vs. 120 nM for parent compound) .

Future Research Directions

  • Target Deconvolution: CRISPR-Cas9 screening to identify interacting proteins

  • In Vivo Pharmacokinetics: Radiolabeled tracer studies in rodent models

  • Materials Science: Exploration as a ligand for metal-organic frameworks (MOFs)

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